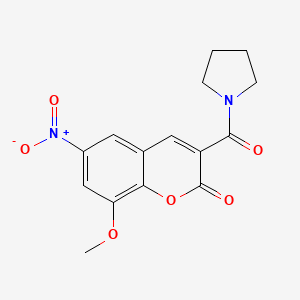![molecular formula C7H4N2O4 B2357411 4-硝基苯并[d]噁唑-2(3H)-酮 CAS No. 28955-71-7](/img/structure/B2357411.png)
4-硝基苯并[d]噁唑-2(3H)-酮
描述
4-Nitrobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the class of benzoxazoles Benzoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and organic materials
科学研究应用
4-Nitrobenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives have shown potential as enzyme inhibitors and receptor antagonists.
Medicine: Research has indicated its potential use in developing drugs for treating neurological disorders and infections.
Industry: It is used in the development of advanced materials, including polymers and dyes.
作用机制
Target of Action
For instance, 2-aminobenzoxazoles have been used as small-molecule antagonists for somatostatin receptor subtype 5 and as partial antagonists for serotonin (5-hydroxytryptamine) receptors , which are promising targets for the treatment of Alzheimer’s disease and schizophrenia .
Mode of Action
A related process involving benzoxazoles involves a direct c–h amination catalyzed by nbu4ni . This reaction occurs in the absence of a metal catalyst and requires tert-butyl hydroperoxide as an oxidant . The process results in the formation of a variety of substituted benzoxazol-2-amines .
Biochemical Pathways
The amination of benzoxazoles, a process related to this compound, is a significant reaction in synthetic organic chemistry . It has been widely used in the synthesis of organic compounds and natural products .
Result of Action
The amination of benzoxazoles, a process related to this compound, results in the formation of a variety of substituted benzoxazol-2-amines . These amines could potentially interact with various biological targets, leading to diverse cellular effects.
Action Environment
It’s worth noting that the amination of benzoxazoles can be performed under microwave irradiation , suggesting that the reaction conditions could potentially influence the compound’s action.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzo[d]oxazol-2(3H)-one typically involves the nitration of benzo[d]oxazol-2(3H)-one. One common method is the reaction of benzo[d]oxazol-2(3H)-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position.
Industrial Production Methods: Industrial production of 4-Nitrobenzo[d]oxazol-2(3H)-one may involve continuous flow nitration processes to achieve higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 4-Nitrobenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to form nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: 4-Aminobenzo[d]oxazol-2(3H)-one.
Substitution: Various substituted benzoxazole derivatives.
Oxidation: Nitroso derivatives and other oxidized products.
相似化合物的比较
Benzo[d]oxazol-2(3H)-one: Lacks the nitro group, resulting in different reactivity and applications.
4-Aminobenzo[d]oxazol-2(3H)-one: The reduced form of 4-Nitrobenzo[d]oxazol-2(3H)-one with distinct biological activities.
4-Nitrobenzoxazole: Similar structure but lacks the oxazolone ring, leading to different chemical properties.
Uniqueness: 4-Nitrobenzo[d]oxazol-2(3H)-one is unique due to the presence of both the nitro group and the benzoxazole ring, which confer specific reactivity and potential for diverse applications in various fields.
属性
IUPAC Name |
4-nitro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c10-7-8-6-4(9(11)12)2-1-3-5(6)13-7/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZMRVOOBBPFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=O)N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2357329.png)

![3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2357335.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2357336.png)


![4-Methyl-2-[(3-methylphenyl)methyl]-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![1-[5-(furan-2-yl)thiophen-2-yl]-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol](/img/structure/B2357345.png)

![(E)-3-(but-2-en-1-yl)-8-(2-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357347.png)


